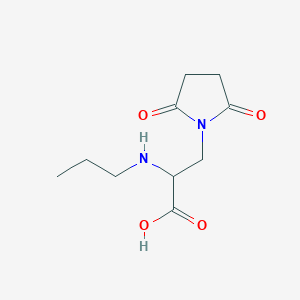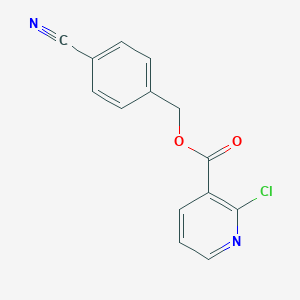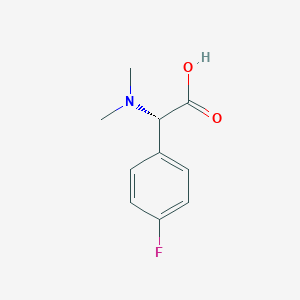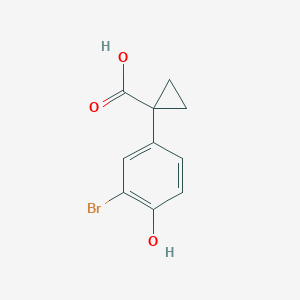
Ethyl 3-amino-3-ethylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-3-ethylpentanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-ethylpentanoate can be synthesized through several methods. One common approach involves the reaction of 3-ethylpentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. Another method involves the reaction of 3-ethylpentanoyl chloride with ethanol in the presence of a base, such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification reactions. The process may include the use of continuous reactors to ensure efficient mixing and reaction rates. The reaction conditions are carefully controlled to optimize yield and purity, often involving elevated temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-3-ethylpentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 3-ethylpentanoic acid and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide.
Reduction: Commonly carried out using lithium aluminum hydride in anhydrous ether.
Substitution: Reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: 3-ethylpentanoic acid and ethanol.
Reduction: 3-ethylpentanol.
Substitution: Various substituted amides and esters.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-3-ethylpentanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-3-ethylpentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in biochemical pathways. The amino group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity .
Comparación Con Compuestos Similares
Ethyl 3-amino-3-ethylpentanoate can be compared with other similar esters and amino acids:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
3-ethylpentanoic acid: The parent acid of this compound, used in organic synthesis.
This compound is unique due to the presence of both an ester and an amino group, allowing it to participate in a wider range of chemical reactions and interactions compared to simpler esters .
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
ethyl 3-amino-3-ethylpentanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-9(10,5-2)7-8(11)12-6-3/h4-7,10H2,1-3H3 |
Clave InChI |
IRHNMZCYFNLWET-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)
![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)





![5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B13546032.png)

![2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B13546040.png)


